"Z-Glu-otbu dcha" chemical properties and structure
"Z-Glu-otbu dcha" chemical properties and structure
An In-Depth Technical Guide to Z-Glu(OtBu)-OH·DCHA: Properties, Structure, and Strategic Application in Peptide Synthesis
Introduction
N-α-Benzyloxycarbonyl-L-glutamic acid γ-tert-butyl ester dicyclohexylammonium salt, commonly abbreviated as Z-Glu(OtBu)-OH·DCHA, is a pivotal amino acid derivative employed in the intricate field of peptide synthesis. Its unique trifecta of protecting groups—the benzyloxycarbonyl (Z) group at the α-amine, the tert-butyl (OtBu) ester at the γ-carboxyl side chain, and the dicyclohexylamine (DCHA) counter-ion for the α-carboxyl group—renders it a stable, crystalline solid that is highly valued for specific synthetic strategies.[1][2] This guide serves as a technical resource for researchers, chemists, and drug development professionals, offering a comprehensive analysis of its chemical properties, structure, and strategic deployment in both solution-phase and solid-phase peptide synthesis (SPPS). We will delve into the causality behind its design, provide actionable experimental protocols, and position its utility within the broader context of modern peptide chemistry.
Section 1: Core Chemical Identity and Physicochemical Properties
Z-Glu(OtBu)-OH·DCHA is a compound that ensures the glutamic acid residue is incorporated into a growing peptide chain with its reactive functional groups temporarily masked to prevent unwanted side reactions.[][4] The dicyclohexylammonium salt form significantly enhances its stability, crystallinity, and ease of handling compared to the free acid, which can be an oil or a less stable solid.[1][5]
Key Synonyms:
-
Z-L-Glu-OtBu·DCHA[1]
-
Cbz-Glu(OtBu)-OH DCHA[6]
-
N-Carbobenzyloxy-L-glutamic acid gamma-tert-butyl ester dicyclohexylamine salt[6][7]
The structural identity is a salt complex formed between the protected glutamic acid derivative and the organic base, dicyclohexylamine.[8]
Table 1: Physicochemical Properties of Z-Glu(OtBu)-OH·DCHA
| Property | Value | Source(s) |
| CAS Number | 34897-61-5 | [1][6][9] |
| Molecular Formula | C₁₇H₂₃NO₆ · C₁₂H₂₃N (C₂₉H₄₆N₂O₆) | [1][6][8] |
| Molecular Weight | 518.7 g/mol | [1][8] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 147-152 °C | [1] |
| Optical Rotation | [α]²⁰/D = -14 ± 2º (c=1% in Methanol) | [1] |
| Storage Conditions | 0-8 °C, dry environment | [1] |
Section 2: The Strategic Role of Component Moieties
The efficacy of Z-Glu(OtBu)-OH·DCHA in peptide synthesis is a direct result of the interplay between its three key chemical components. The choice of these specific groups is deliberate, enabling a high degree of control over the synthetic process.
The Z (Benzyloxycarbonyl) Group: N-α Protection
The Z-group, or Carbobenzyloxy (Cbz) group, is one of the classical and most established urethane-type protecting groups for amines.[10]
-
Expertise & Rationale: Its primary advantage is its remarkable stability under a wide range of conditions, including the acidic and basic treatments used for removing other protecting groups like Boc and Fmoc, respectively.[][10] This stability minimizes the risk of premature N-terminal deprotection during coupling steps. The Z-group is typically removed under neutral conditions via catalytic hydrogenation (e.g., H₂ over a Palladium-on-carbon catalyst), which cleaves the benzylic C-O bond.[][11] This deprotection method is orthogonal to the acid-labile and base-labile groups common in peptide chemistry.
The OtBu (tert-Butyl Ester) Group: Side-Chain Protection
The glutamic acid side chain possesses a carboxylic acid that must be protected to prevent it from reacting with activated amino acids during peptide bond formation.
-
Expertise & Rationale: The tert-butyl ester is an ideal choice for this role, particularly in strategies that utilize acid-labile protecting groups. It is completely stable to the basic conditions used for Fmoc group removal and the hydrogenolysis conditions used for Z-group removal.[10][12] The OtBu group is efficiently cleaved using moderately strong acids, most commonly trifluoroacetic acid (TFA), typically during the final step of cleaving the completed peptide from the solid support.[][13]
The DCHA (Dicyclohexylamine) Salt: Enhancing Stability and Handling
The free acid form of Z-Glu(OtBu)-OH can be difficult to handle and purify.
-
Expertise & Rationale: Dicyclohexylamine is a strong, organic secondary amine that acts as a base to form a stable, crystalline, and easily weighable salt with the free α-carboxyl group.[2][5] This salt formation is a practical technique to improve the shelf-life and handling characteristics of the amino acid derivative. Before the amino acid can be activated for coupling, this ionic bond must be broken to liberate the free carboxylic acid, a crucial pre-activation step in any synthesis protocol.
Diagram: Orthogonal Deprotection Strategies
Below is a diagram illustrating the selective removal of the Z and OtBu protecting groups, a core principle of its strategic use.
Caption: Orthogonal deprotection of Z and OtBu groups from a glutamic acid residue.
Section 3: Application in Peptide Synthesis Workflow
Z-Glu(OtBu)-OH·DCHA is a versatile reagent suitable for both solution-phase synthesis, especially for creating protected peptide fragments, and for traditional Boc-based solid-phase peptide synthesis (SPPS).[11][14] The following protocols are fundamental to its use.
Protocol: Liberation of the Free Acid from DCHA Salt
This protocol is a self-validating system; successful liberation of the free acid is a prerequisite for an efficient coupling reaction. Failure to completely remove the DCHA will result in a significantly lower yield.
Methodology:
-
Dissolution: Dissolve the Z-Glu(OtBu)-OH·DCHA salt in a suitable water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash it with a 5-10% aqueous solution of citric acid or a dilute (0.5 N) solution of hydrochloric acid (HCl). Perform this wash 2-3 times. The acidic aqueous layer protonates the DCHA, forming a water-soluble dicyclohexylammonium salt, which partitions into the aqueous phase.
-
Water Wash: Wash the organic layer with deionized water or brine to remove any residual acid.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solution under reduced pressure to yield the free acid, Z-Glu(OtBu)-OH, often as a viscous oil or solid.
-
Validation: The resulting product can be used immediately or confirmed by techniques like TLC or NMR to ensure the absence of DCHA.
Protocol: Standard Peptide Coupling Reaction
This workflow describes the activation and coupling of the liberated Z-Glu(OtBu)-OH to a resin-bound peptide with a free N-terminal amine (H₂N-Peptide-Resin).
Methodology:
-
Resin Preparation: Swell the peptide-resin in a suitable solvent like N,N-dimethylformamide (DMF) or DCM.
-
Activation: In a separate vessel, dissolve the freshly prepared Z-Glu(OtBu)-OH (typically 1.5-3 equivalents relative to the resin's amino groups) in DMF. Add a coupling agent (e.g., HBTU, HATU, or HCTU; 1.5-3 eq.) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA; 2-4 eq.). Allow the mixture to pre-activate for 5-10 minutes.
-
Rationale: Coupling reagents convert the carboxylic acid into a highly reactive ester, facilitating rapid amide bond formation. DIPEA neutralizes the acid formed and maintains a basic pH required for the reaction.[13]
-
-
Coupling: Add the activated amino acid solution to the swollen peptide-resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a qualitative test (e.g., Kaiser or Chloranil test) on a small sample of resin beads to confirm the complete consumption of free amines. A negative test indicates a successful coupling.
-
Washing: Once the reaction is complete, drain the reaction vessel and thoroughly wash the resin with DMF, followed by DCM, to remove any excess reagents and byproducts. The resin is now ready for the next cycle of deprotection and coupling.
Diagram: Peptide Coupling Workflow
This diagram visualizes the critical steps from the stable salt to the formation of a new peptide bond.
Caption: Key workflow for utilizing Z-Glu(OtBu)-OH·DCHA in peptide synthesis.
Section 4: Strategic Considerations and Comparative Analysis
While the Fmoc/tBu strategy is the dominant methodology in modern SPPS, the Z/Bzl (or Z/tBu) approach retains significant value in specific contexts.[11][13]
Advantages of Z-Glu(OtBu)-OH·DCHA:
-
Solution-Phase Synthesis: The Z-group is highly advantageous for solution-phase fragment condensation, where protected peptide segments are synthesized and then ligated. Its high stability prevents unwanted N-terminal deprotection during complex manipulations.
-
Orthogonality: The hydrogenolysis condition for Z-group removal is exceptionally mild and orthogonal to most other protecting groups, preserving sensitive functionalities elsewhere in the molecule.[][10]
-
Reduced Racemization: The urethane-based Z-group is known to suppress racemization during the activation step, a critical factor for maintaining stereochemical integrity.[10]
Disadvantages and Modern Alternatives:
-
Harsh Deprotection: In cases where hydrogenolysis is not feasible (e.g., due to the presence of sulfur-containing residues like methionine or cysteine, which poison the catalyst), the alternative removal methods for the Z-group can be harsh.
-
SPPS Incompatibility: Catalytic hydrogenation is not readily compatible with standard automated SPPS flow-through systems.
-
The Modern Standard: For most routine SPPS applications, Fmoc-Glu(OtBu)-OH is the preferred reagent.[13][15] The Fmoc group is removed under very mild basic conditions (typically with piperidine in DMF), which is highly efficient, rapid, and perfectly suited for automated synthesis cycles.[][10]
Conclusion
Z-Glu(OtBu)-OH·DCHA is a robust and highly effective protected amino acid derivative with a defined role in peptide chemistry. Its salt form provides excellent stability and handling, while its orthogonal protecting groups—the hydrogenation-labile Z-group and the acid-labile OtBu group—offer a unique level of synthetic control. Although largely succeeded by Fmoc-based derivatives for routine automated SPPS, Z-Glu(OtBu)-OH·DCHA remains an indispensable tool for specialized applications, particularly in solution-phase fragment strategies and complex molecule synthesis where its specific chemical properties provide a distinct advantage. A thorough understanding of its structure, the function of each moiety, and the requisite protocols is essential for its successful implementation in advanced chemical research and drug development.
References
-
Z-Glu(OtBu)-OH DCHA [34897-61-5]. Aapptec Peptides. [Link]
-
Z-Glu(otbu)-OH dcha | C29H46N2O6. PubChem, National Institutes of Health. [Link]
-
Z-GLU(OTBU)-OH DCHA | CAS#:3967-21-3. Chemsrc. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. Anaspec. [Link]
-
Z-Glu(OtBu)-OH·DCHA. Taiheweye. [Link]
-
Synthesis of Z-Glu(OtBu)-Asn-OtBu. PrepChem.com. [Link]
- Preparation method of fmoc chloride glutamic acid-5-tert-butyl ester.
-
Boc-Glu(OtBu)-OH [13726-84-6]. Aapptec Peptides. [Link]
-
Z-D-Glu(OtBu)-OH [51644-83-8]. Aapptec Peptides. [Link]
-
Fmoc-Glu(OtBu)-OH | C24H27NO6. PubChem, National Institutes of Health. [Link]
-
N-Benzyloxycarbonyl-D-glutamic-acid 5-tert-butyl ester, 98%, Thermo Scientific Chemicals. Fisher Scientific Canada. [Link]
-
Chemical Properties and Uses of Dicyclohexylamine. Shenyang East Chemical Science-Tech Co.,Ltd. [Link]
-
DICYCLOHEXYLAMINE. Ataman Kimya. [Link]
-
Dicyclohexylamine. Ataman Kimya. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. atamankimya.com [atamankimya.com]
- 4. biosynth.com [biosynth.com]
- 5. Chemical Properties and Uses of Dicyclohexylamine - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 6. peptide.com [peptide.com]
- 7. 3967-21-3 CAS MSDS (Z-GLU(OTBU)-OH DCHA) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Z-Glu(otbu)-OH dcha | C29H46N2O6 | CID 45049744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Z-GLU-OTBU DCHA - Safety Data Sheet [chemicalbook.com]
- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. peptide.com [peptide.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. prepchem.com [prepchem.com]
- 15. Fmoc-Glu(OtBu)-OH | C24H27NO6 | CID 2724637 - PubChem [pubchem.ncbi.nlm.nih.gov]
